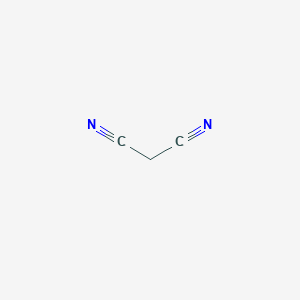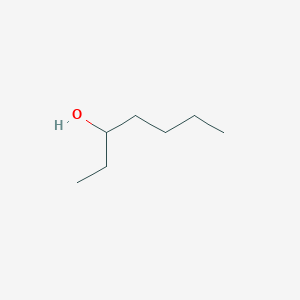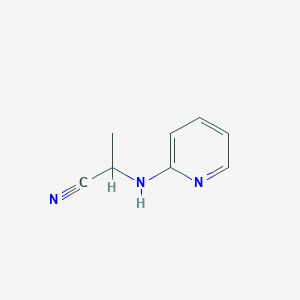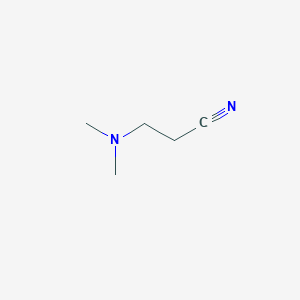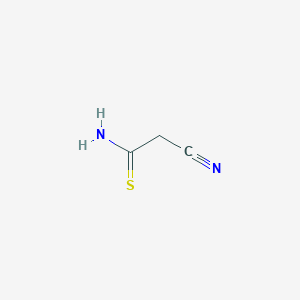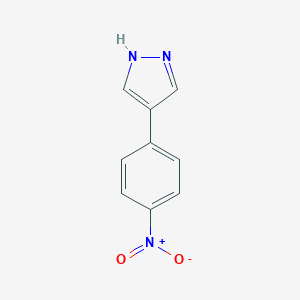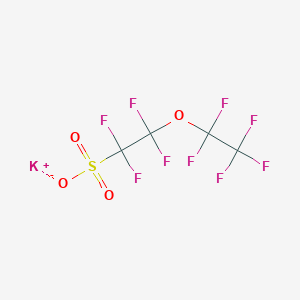
Perfluoro(2-éthoxy)sulfonate de potassium
Vue d'ensemble
Description
Potassium perfluoro(2-ethoxy)sulfonate is a fluorinated surfactant known for its unique properties, including high thermal stability and resistance to chemical degradation. It is commonly used in various industrial applications due to its ability to reduce surface tension and enhance wetting properties .
Applications De Recherche Scientifique
Potassium perfluoro(2-ethoxy)sulfonate has a wide range of scientific research applications:
Mécanisme D'action
Target of Action
Potassium perfluoro(2-ethoxy)sulfonate, also known as KPFES, is a highly water-soluble perfluorinated compound . It is widely employed for multiple purposes, such as serving as a surfactant, lubricant, and corrosion inhibitor . .
Mode of Action
It is known that perfluorinated compounds like kpfes have strong stability and water solubility , which may influence their interaction with biological targets.
Pharmacokinetics
Due to its high water solubility , it can be inferred that KPFES may have good bioavailability
Result of Action
It is known that kpfes possesses a low toxicity level , suggesting that it may have minimal adverse effects at the cellular level.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the strong stability and water solubility of KPFES suggest that it may remain active in various environmental conditions.
Analyse Biochimique
Biochemical Properties
Potassium perfluoro(2-ethoxy)sulfonate plays a significant role in biochemical reactions due to its unique chemical structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as an inhibitor for certain enzymes involved in lipid metabolism, thereby affecting the overall metabolic processes . The interactions are primarily non-covalent, involving hydrogen bonding and van der Waals forces, which influence the stability and activity of the biomolecules it interacts with.
Cellular Effects
The effects of potassium perfluoro(2-ethoxy)sulfonate on cells are multifaceted. It has been observed to influence cell signaling pathways, particularly those involved in inflammatory responses and oxidative stress . Additionally, it can alter gene expression by modulating transcription factors and other regulatory proteins. This compound also impacts cellular metabolism by inhibiting key enzymes, leading to changes in energy production and lipid synthesis.
Molecular Mechanism
At the molecular level, potassium perfluoro(2-ethoxy)sulfonate exerts its effects through several mechanisms. It binds to specific sites on enzymes, leading to either inhibition or activation depending on the enzyme’s role in the metabolic pathway . This binding can cause conformational changes in the enzyme structure, affecting its activity. Additionally, potassium perfluoro(2-ethoxy)sulfonate can influence gene expression by interacting with DNA-binding proteins and transcription factors.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of potassium perfluoro(2-ethoxy)sulfonate can vary over time. The compound is relatively stable, but its activity can decrease due to degradation or interaction with other chemicals in the environment . Long-term exposure studies have shown that it can lead to persistent changes in cellular function, including alterations in cell growth and differentiation.
Dosage Effects in Animal Models
The effects of potassium perfluoro(2-ethoxy)sulfonate in animal models are dose-dependent. At low doses, it may have minimal impact, while higher doses can lead to significant physiological changes, including toxicity . Studies have shown that high doses can cause liver damage, disrupt endocrine function, and lead to adverse developmental effects in offspring.
Metabolic Pathways
Potassium perfluoro(2-ethoxy)sulfonate is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as lipases and fatty acid synthases, affecting the breakdown and synthesis of lipids . This interaction can lead to changes in metabolic flux and alter the levels of various metabolites within the cell.
Transport and Distribution
Within cells and tissues, potassium perfluoro(2-ethoxy)sulfonate is transported and distributed through specific transporters and binding proteins . It tends to accumulate
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium perfluoro(2-ethoxy)sulfonate is typically synthesized through the reaction of perfluoro(2-ethoxy)ethane with sulfur trioxide, followed by neutralization with potassium hydroxide. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of potassium perfluoro(2-ethoxy)sulfonate involves large-scale reactors where the reactants are continuously fed and the product is extracted. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium perfluoro(2-ethoxy)sulfonate primarily undergoes substitution reactions due to the presence of the sulfonate group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Common reagents used in reactions with potassium perfluoro(2-ethoxy)sulfonate include strong acids and bases, as well as oxidizing and reducing agents. The reactions are typically carried out in aqueous or organic solvents, depending on the desired outcome .
Major Products Formed
The major products formed from reactions involving potassium perfluoro(2-ethoxy)sulfonate include various substituted sulfonates and fluorinated compounds. These products are often used in further chemical synthesis or as intermediates in industrial processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Perfluorooctane sulfonate (PFOS): Known for its persistence in the environment and bioaccumulative properties.
Perfluorooctanoic acid (PFOA): Widely used in the production of fluoropolymers and known for its environmental impact.
Uniqueness
Potassium perfluoro(2-ethoxy)sulfonate is unique due to its specific molecular structure, which provides a balance between hydrophilic and hydrophobic properties. This makes it particularly effective in applications requiring both water solubility and surface activity .
Propriétés
IUPAC Name |
potassium;1,1,2,2-tetrafluoro-2-(1,1,2,2,2-pentafluoroethoxy)ethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HF9O4S.K/c5-1(6,7)2(8,9)17-3(10,11)4(12,13)18(14,15)16;/h(H,14,15,16);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRLOPVLXVNLHIC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(OC(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F9KO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382074 | |
| Record name | Potassium 1,1,2,2-tetrafluoro-2-(pentafluoroethoxy)ethane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117205-07-9 | |
| Record name | Potassium 1,1,2,2-tetrafluoro-2-(pentafluoroethoxy)ethane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
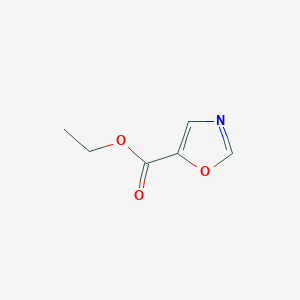
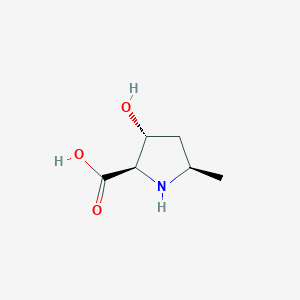

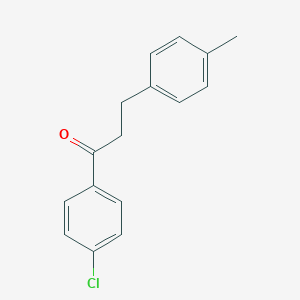

![Tetrasodium;4-[[3-[[3,5-bis[(4-sulfonatophenyl)carbamoyl]phenyl]carbamoylamino]-5-[(4-sulfonatophenyl)carbamoyl]benzoyl]amino]benzenesulfonate](/img/structure/B47320.png)
![(2R,4S,5R)-2,5,6-trihydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexanal](/img/structure/B47323.png)
